N6-(2-Carboxyacetyl)-L-lysine

説明

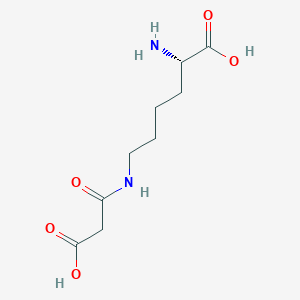

Structure

3D Structure

特性

分子式 |

C9H16N2O5 |

|---|---|

分子量 |

232.23 g/mol |

IUPAC名 |

(2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C9H16N2O5/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |

InChIキー |

MCSXQLOMUKSQTN-LURJTMIESA-N |

異性体SMILES |

C(CCNC(=O)CC(=O)O)C[C@@H](C(=O)O)N |

正規SMILES |

C(CCNC(=O)CC(=O)O)CC(C(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: N6-(2-Carboxyacetyl)-L-lysine (Malonyl-lysine)

This guide serves as a technical reference for N6-(2-Carboxyacetyl)-L-lysine , widely recognized in the scientific community as Malonyl-lysine (Kmal) . This compound represents a critical post-translational modification (PTM) linking metabolic homeostasis to protein function.

Chemical Identity & Physicochemical Properties[1]

N6-(2-Carboxyacetyl)-L-lysine is a non-canonical amino acid derivative formed by the acylation of the lysine ε-amino group with a malonyl moiety. Unlike acetylation, which neutralizes the positive charge of lysine, malonylation inverts the charge, introducing a significant steric and electrostatic alteration.

Structural Specifications

| Property | Data |

| Common Name | Malonyl-lysine (Kmal) |

| IUPAC Name | (2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid |

| CAS Number | 1380412-92-9 (Trifluoroacetate salt) |

| Molecular Formula | C |

| Molecular Weight | 232.23 g/mol |

| Monoisotopic Mass | 232.1059 Da |

| Side Chain pKa | ~3.5 (Carboxyl group of the malonyl moiety) |

| Physiological Charge | -1 (at pH 7.[1][2]4) |

| Solubility | High in water, DMSO; low in non-polar organic solvents. |

Structural Visualization

The following diagram illustrates the chemical structure of N6-(2-Carboxyacetyl)-L-lysine, highlighting the ε-amide linkage and the terminal carboxylate that confers the negative charge.

Figure 1: Structural connectivity of N6-(2-Carboxyacetyl)-L-lysine showing the charge-inverting malonyl modification.

Biological Significance & Mechanism[3]

Malonylation is a dynamic PTM regulated by the availability of Malonyl-CoA (a key intermediate in fatty acid synthesis) and the demalonylase activity of SIRT5 .

The "Charge Inversion" Effect

The substitution of the positively charged ε-amino group (

-

Mechanism: The added negative charge mimics phosphorylation (pSer/pThr) or glutamate/aspartate residues but with greater steric bulk.

-

Consequence: This often disrupts electrostatic bridges, alters enzyme active sites, or creates new binding interfaces for "reader" domains.

Regulatory Pathway (SIRT5 Axis)

SIRT5 (Sirtuin 5) is the primary NAD+-dependent demalonylase. Inhibition or deletion of SIRT5 leads to global hyper-malonylation, affecting metabolic enzymes like CPS1 (Urea cycle) and GAPDH (Glycolysis).

Figure 2: The dynamic regulation of Lysine Malonylation driven by Malonyl-CoA levels and SIRT5 activity.

Chemical Synthesis Protocols

For drug discovery and probe development, site-specific incorporation of malonyl-lysine into peptides is essential. Two primary strategies exist for Solid-Phase Peptide Synthesis (SPPS).

Strategy A: Building Block Incorporation (Recommended)

This method uses a pre-synthesized, orthogonally protected amino acid.

-

Reagent: Fmoc-Lys(Mal-OtBu)-OH

-

Protocol:

-

Couple Fmoc-Lys(Mal-OtBu)-OH using standard HBTU/DIPEA conditions.

-

The tert-butyl (OtBu) ester on the malonyl group protects the carboxylate during synthesis.

-

Final Cleavage: Treatment with TFA/TIS/H2O (95:2.5:2.5) removes the OtBu group simultaneously with resin cleavage, yielding the free acid N6-(2-carboxyacetyl)-L-lysine.

-

Strategy B: On-Resin Modification

Use this if the specific building block is unavailable.

-

Incorporation: Incorporate Fmoc-Lys(Mtt)-OH (Mtt = 4-methyltrityl) at the target site.[3][4]

-

Selective Deprotection: Wash resin with 1% TFA in DCM (5 x 2 min) to remove the Mtt group without cleaving the peptide from the resin or removing other side-chain protecting groups (Boc, tBu).

-

Malonylation: React the free ε-amine with Mono-tert-butyl malonate (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF for 2 hours.

-

Final Cleavage: Standard TFA cleavage reveals the malonyl group.

Analytical Characterization & Detection

Mass Spectrometry (LC-MS/MS)

Malonylation introduces a specific mass shift and fragmentation pattern.

-

Precursor Mass Shift: +86.0004 Da (relative to unmodified Lysine).

-

Diagnostic Neutral Loss: A loss of 44 Da (CO2) is frequently observed in MS/MS spectra due to the decarboxylation of the labile malonyl group upon collision-induced dissociation (CID).

-

Verification: High-resolution MS (Orbitrap/Q-TOF) is required to distinguish from other modifications.

Western Blotting

-

Reagent: Pan-anti-malonyllysine antibodies (e.g., Clone PTM-1104).

-

Specificity Check: Always perform a peptide competition assay. Incubate the antibody with synthetic malonylated peptide (1 µg/mL) prior to blotting; the signal should disappear if specific.

Comparison Data Table

| Feature | Acetyl-Lysine | Malonyl-Lysine | Succinyl-Lysine |

| Mass Shift | +42.01 Da | +86.00 Da | +100.02 Da |

| Charge (pH 7.4) | Neutral (0) | Negative (-1) | Negative (-1) |

| Carbon Chain | 2 Carbons | 3 Carbons | 4 Carbons |

| Primary Eraser | HDACs / Sirtuins | SIRT5 | SIRT5 |

| Physiological Driver | Acetyl-CoA | Malonyl-CoA | Succinyl-CoA |

References

-

Discovery of Lysine Malonylation: Peng, C., et al. (2011).[5] "The first identification of lysine malonylation substrates and its regulatory enzyme." Molecular & Cellular Proteomics, 10(12).[6] Link

-

SIRT5 Specificity: Du, J., et al. (2011). "Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase." Science, 334(6057), 806-809. Link

- Chemical Synthesis: He, B., et al. (2012). "Global proteomic mapping of lysine malonylation and succinylation." Nature Protocols (Methodology for peptide synthesis and enrichment).

-

Commercial Reagent Data: CymitQuimica. "N6-(2-Carboxyacetyl)-L-lysine Trifluoroacetate Salt CAS 1380412-92-9." Link

Sources

- 1. Nepsilon-Formyl-L-lysine | C7H14N2O3 | CID 70923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-EPSILON-ACETYL-L-LYSINE | 692-04-6 [chemicalbook.com]

- 3. Team:Tuebingen/Notebook/Protocols/SyntheticPeptides - 2014.igem.org [2014.igem.org]

- 4. researchgate.net [researchgate.net]

- 5. Lysine malonylation - Wikipedia [en.wikipedia.org]

- 6. simm.ac.cn [simm.ac.cn]

Technical Guide: Biological Function of Lysine Malonylation (Kmal) in Metabolism

[1]

Executive Summary

Lysine malonylation (Kmal) is a conserved, reversible post-translational modification (PTM) characterized by the addition of a malonyl group to the

This guide details the biochemical mechanisms, regulatory landscape (SIRT5), and metabolic impact of Kmal, specifically its role as a "metabolic brake" in glycolysis, the TCA cycle, and fatty acid oxidation (FAO).[1][5][6] It also provides a validated proteomic workflow for Kmal identification.

Part 1: The Biochemistry of Malonylation

Structural Mechanics and Stoichiometry

Kmal is driven by the abundance of Malonyl-CoA , a key intermediate in fatty acid synthesis. The modification adds a malonyl group (

-

Charge Reversal: The most critical feature of Kmal is the shift from a cationic state (protonated lysine, +1) to an anionic state (malonyl-lysine, -1) at physiological pH. This drastic electrostatic change disrupts salt bridges and protein-substrate interactions more severely than acetylation or methylation.

-

Stoichiometry: Kmal is generally low-abundance compared to acetylation (approximately 10-fold lower), necessitating affinity enrichment for detection. However, its occupancy is high on specific mitochondrial enzymes, exerting a disproportionate regulatory effect.

"Writer" and "Eraser" Mechanisms

Unlike phosphorylation or ubiquitination, Kmal does not rely on a dedicated transferase enzyme (writer). Instead, it is largely driven by non-enzymatic acyl-transfer mechanisms.

| Component | Mechanism | Key Players |

| Writer | Non-Enzymatic Acylation | Driven by intramitochondrial [Malonyl-CoA] and pH. High pH in the mitochondrial matrix favors the nucleophilic attack of lysine on the thioester bond of Malonyl-CoA. |

| Eraser | Enzymatic Deacylation | SIRT5 (Sirtuin 5).[1][2][3][7][8] An NAD+-dependent deacylase located primarily in the mitochondria.[2] SIRT5 preferentially removes acidic acyl groups (malonyl, succinyl, glutaryl) due to a positively charged arginine (Arg105) and tyrosine (Tyr102) in its active site.[8][9][10] |

Figure 1: The Regulatory Cycle of Lysine Malonylation

Caption: The Kmal regulatory cycle.[1][3][7][11][12][13] Malonyl-CoA drives non-enzymatic modification, while SIRT5 utilizes NAD+ to restore the lysine residue, releasing Nicotinamide (NAM).[3][5]

Part 2: Metabolic Impact

Kmal predominantly affects mitochondrial metabolism. The accumulation of Kmal (often due to SIRT5 suppression or Malonyl-CoA accumulation) generally results in the inhibition of catabolic pathways.

Glycolysis[1][3][6][10]

-

Target: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5]

-

Mechanism: Kmal at Lys213 disrupts the active site of GAPDH.

-

Outcome: Inhibition of glycolytic flux.[2][3][14] SIRT5-mediated demalonylation is required to maintain efficient glycolysis during high energy demand.

The TCA Cycle (Krebs Cycle)

-

Target: Succinate Dehydrogenase A (SDHA).

-

Mechanism: SDHA is a key component of both the TCA cycle and Complex II of the Electron Transport Chain (ETC). Malonylation of SDHA inhibits its enzymatic activity.

-

Outcome: Disruption of the TCA cycle and reduced cellular respiration.

Fatty Acid Oxidation (FAO)[1]

-

Target: Hydroxyacyl-CoA Dehydrogenase Trifunctional Multienzyme Complex Subunit Alpha (HADHA).

-

Mechanism: High levels of Malonyl-CoA (a precursor for fatty acid synthesis) naturally signal a "fed" state. Malonyl-CoA allosterically inhibits CPT1 (preventing fatty acid entry into mitochondria). Simultaneously, Kmal modifies and inhibits internal FAO enzymes like HADHA.

-

Outcome: A coordinated shutdown of fatty acid oxidation to prevent futile cycling (synthesis vs. degradation).

Figure 2: Kmal as a Metabolic Brake

Caption: Kmal acts as a global metabolic inhibitor. Hyper-malonylation suppresses key enzymes in Glycolysis, TCA, and FAO, shifting the cell away from catabolism.

Part 3: Experimental Protocol for Kmal Profiling

Due to the low stoichiometry of Kmal, standard proteomics will fail without affinity enrichment. The following protocol is the industry standard for robust identification.

Workflow Overview

-

Lysis: Extraction with Deacylase Inhibitors.

-

Digestion: Trypsinization.

-

Enrichment: Pan-anti-Malonyl-Lysine Antibody IP.

-

Analysis: LC-MS/MS (Label-free or TMT).

Step-by-Step Methodology

Step 1: Sample Lysis & Protein Extraction

-

Buffer: 8M Urea, 50 mM Tris-HCl (pH 8.0), 1% Protease Inhibitor Cocktail.

-

Critical Additive: 3 μM Trichostatin A (TSA) and 50 mM Nicotinamide (NAM) .

-

Why? NAM inhibits Sirtuins (SIRT5) to prevent artificial demalonylation during lysis.

-

-

Process: Sonicate samples on ice (3 x 10s pulses). Centrifuge at 20,000 x g for 15 min at 4°C. Collect supernatant.

Step 2: Trypsin Digestion

-

Reduce proteins with 10 mM DTT (1h, 37°C) and alkylate with 20 mM IAA (45 min, dark).

-

Dilute Urea to <2M using 100 mM NH4HCO3.

-

Add Trypsin (1:50 enzyme-to-substrate ratio). Incubate overnight at 37°C.

-

Desalt using C18 Sep-Pak columns. Lyophilize peptides.

Step 3: Affinity Enrichment (The Critical Step)

-

Resuspend peptides in NETN buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, pH 8.0).[11][12]

-

Incubate with Pan-anti-Malonyl-Lysine Antibody conjugated beads (e.g., PTM Biolabs or CST) at 4°C overnight with gentle rotation.

-

Wash:

-

2x with NETN buffer.

-

2x with ETN buffer (NETN without NP-40).

-

1x with ddH2O.

-

-

Elution: Elute bound peptides with 0.1% Trifluoroacetic acid (TFA).

Step 4: LC-MS/MS Analysis

-

Analyze on a high-resolution instrument (e.g., Orbitrap Exploris 480).

-

Database Search: Set "Malonyl (K)" as a variable modification (+86.0004 Da).

-

Validation: Verify spectra using synthetic malonylated peptides if a novel site is claimed.

Figure 3: Proteomic Workflow

Caption: Standardized workflow for Kmal discovery. The inclusion of NAM during lysis and affinity enrichment are the critical control points.

Part 4: Therapeutic Implications[2]

Type 2 Diabetes (T2D)

In T2D, cellular Malonyl-CoA levels are chronically elevated due to insulin resistance and metabolic inflexibility.[1] This leads to global hyper-malonylation of mitochondrial proteins.

-

Pathology: Hyper-malonylation of FAO enzymes (e.g., HADHA) exacerbates lipid accumulation (lipotoxicity) in the liver and heart.

-

Drug Target: SIRT5 Activators . Enhancing SIRT5 activity could strip inhibitory malonyl marks, restoring FAO flux and mitochondrial health.

Inborn Errors of Metabolism

-

Malonic Aciduria: Caused by Malonyl-CoA Decarboxylase (MCD) deficiency.[15][2]

-

Mechanism: Massive accumulation of Malonyl-CoA leads to severe hyper-malonylation, inhibiting the urea cycle (CPS1) and respiration.

-

Therapy: Strategies to reduce Malonyl-CoA load or enhance SIRT5 activity are under investigation.

References

-

Peng, C., et al. (2011). The first identification of lysine malonylation substrates and its regulatory enzyme. Molecular & Cellular Proteomics, 10(12). Link

-

Nishida, Y., et al. (2015). SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target.[16] Molecular Cell, 59(2), 321-332.[16] Link

-

Du, Y., et al. (2015). Lysine malonylation is elevated in type 2 diabetic mouse models and enriched in metabolic associated proteins.[16] Molecular & Cellular Proteomics, 14(1), 227-236.[16] Link

-

Colak, G., et al. (2015). Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation.[16] Molecular & Cellular Proteomics, 14(11), 3056-3071. Link

-

He, W., et al. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. STAR Protocols, 5(2), 103074. Link

Sources

- 1. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aginganddisease.org [aginganddisease.org]

- 4. simm.ac.cn [simm.ac.cn]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Sirt5 regulates chondrocyte metabolism and osteoarthritis development through protein lysine malonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Frontiers | Global Proteomic Analysis of Lysine Malonylation in Toxoplasma gondii [frontiersin.org]

- 12. tncbio.com [tncbio.com]

- 13. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Lysine malonylation - Wikipedia [en.wikipedia.org]

- 16. Lysine Malonylation and Its Links to Metabolism and Diseases [aginganddisease.org]

Difference between lysine acetylation and lysine malonylation

Title: Differential Mechanisms and Proteomic Profiling of Lysine Acetylation vs. Lysine Malonylation Subtitle: A Technical Guide to Structural Divergence, Enzymatic Regulation, and Therapeutic Targeting

Executive Summary

For decades, Lysine Acetylation (Kac) was the paradigm of post-translational modification (PTM), primarily viewed through the lens of histone regulation and chromatin accessibility. However, the discovery of Lysine Malonylation (Kmal) —an evolutionarily conserved but structurally distinct acyl modification—has shifted the focus toward mitochondrial metabolism and metabolic reprogramming.

For drug development professionals, the distinction is binary and critical:

-

Acetylation neutralizes lysine’s positive charge, regulating protein interactions and stability.[1]

-

Malonylation inverts the charge (positive to negative) and adds significant steric bulk, often acting as a potent inhibitory "brake" on metabolic enzymes.

This guide dissects the physicochemical, enzymatic, and analytical differences between these two PTMs, providing a roadmap for experimental design and therapeutic targeting.

Part 1: Structural and Physicochemical Divergence

The functional disparity between Kac and Kmal stems from their fundamental chemical properties. While acetylation acts as a "switch" by neutralizing charge, malonylation induces a more drastic electrostatic repulsion and steric clash.

Table 1: Physicochemical Comparison of Acetyl- vs. Malonyl-Lysine

| Feature | Lysine Acetylation (Kac) | Lysine Malonylation (Kmal) |

| Chemical Moiety | Acetyl group ( | Malonyl group ( |

| Mass Shift (Monoisotopic) | +42.0106 Da | +86.0004 Da |

| Charge at pH 7.4 | Neutral (0) | Negative (-1) |

| Net Charge Change on Lys | +1 | +1 |

| Hydrophobicity | Increases (Hydrophobic) | Decreases (Hydrophilic/Acidic) |

| Structural Impact | Minor steric change; removes electrostatic bridges. | Major steric bulk; creates electrostatic repulsion. |

| Primary Localization | Nucleus (Histones), Cytosol, Mitochondria | Mitochondria (Metabolic Enzymes), Cytosol |

Part 2: Enzymatic Regulation and Metabolic Coupling[2]

The regulation of Kmal differs significantly from Kac. While Kac is tightly controlled by specific writers (HATs) and erasers (HDACs/Sirtuins), Kmal is driven largely by the metabolic concentration of Malonyl-CoA and regulated by a specific sirtuin, SIRT5 .[2][3]

The "Writer" Paradox

-

Acetylation: Catalyzed by dedicated Lysine Acetyltransferases (KATs/HATs) like p300/CBP and GCN5.

-

Malonylation: Specific "Malonyltransferases" are ill-defined. Evidence suggests Kmal is largely driven by non-enzymatic acylation dependent on intramitochondrial Malonyl-CoA levels, or by the promiscuous activity of certain HATs (e.g., KAT2A) that can accommodate larger acyl-CoAs.

The "Eraser" Specificity (SIRT5)

This is the most critical actionable target.

-

Class I/II HDACs and SIRT1-3 efficiently remove acetyl groups.

-

SIRT5 is the dedicated demalonylase (and desuccinylase).[2][4][5][6]

-

Mechanism:[3][5][7][8][9] The SIRT5 catalytic pocket contains specific residues (Tyr102 and Arg105 ) that form hydrogen bonds with the negatively charged carboxylate of the malonyl group.[6][7] Standard deacetylases (like SIRT1) lack this positively charged pocket and cannot accommodate the acidic malonyl moiety.

-

Metabolic Source Coupling

-

Acetyl-CoA: Derived from glycolysis (pyruvate), fatty acid oxidation (FAO), and amino acid catabolism.

-

Malonyl-CoA: Generated by Acetyl-CoA Carboxylase (ACC). It is the committed intermediate for Fatty Acid Synthesis (FAS). Consequently, Kmal levels correlate with lipogenic states or blockade of Fatty Acid Synthase (FASN).

Visualization: Metabolic and Enzymatic Regulation Pathways

Figure 1: The divergence in metabolic origins and enzymatic regulation between Acetylation and Malonylation. Note the specificity of SIRT5 for the demalonylation step.

Part 3: Functional Consequences

Understanding the "why" behind the modification is essential for interpreting phenotypic data.

-

Metabolic Inhibition (The "Brake" Hypothesis):

-

Because malonylation introduces a negative charge similar to phosphorylation (but bulkier), it frequently inhibits enzymatic activity.

-

Example:GAPDH and CPS1 (Carbamoyl phosphate synthetase 1). Malonylation of critical lysine residues in the active site repels substrates or disrupts catalytic geometry. SIRT5 removal of these marks restores activity.

-

-

Mitochondrial Respiration:

-

SIRT5 knockout mice show increased malonylation of Complex I and II subunits, leading to reduced respiration rates. This suggests Kmal acts as a feedback mechanism to dampen mitochondrial output when Malonyl-CoA (energy surplus) is high.

-

-

Pathology:

-

Malonic Aciduria: A defect in Malonyl-CoA Decarboxylase (MCD) leads to toxic accumulation of Malonyl-CoA, driving global hyper-malonylation and metabolic collapse.[9]

-

Part 4: Analytical Methodologies (Proteomics)

Detecting Kmal requires specific modifications to standard acetyl-proteomics workflows due to its lower stoichiometry and lability.

Experimental Protocol: Differential Enrichment Strategy

Objective: Isolate and identify Kmal sites from mitochondrial lysates.

Step 1: Lysis & Digestion (Standardized)

-

Lyse cells in 8M Urea buffer containing deacetylase inhibitors (Trichostatin A, Nicotinamide) AND specific SIRT5 inhibitors (if available, or rely on rapid denaturation).

-

Crucial: Avoid buffers containing primary amines (Tris) during initial lysis if using NHS-ester labeling later; use HEPES.

-

Digest with Trypsin (1:50 ratio).[10]

Step 2: Peptide Enrichment (The Divergence)

-

Acetylation: Uses anti-Acetyl-Lysine (Pan-Kac) beads. High abundance allows for lower input (mg scale).

-

Malonylation: Uses anti-Malonyl-Lysine (Pan-Kmal) conjugated beads.

-

Requirement: Higher protein input (typically 5–10 mg) is required compared to acetylation due to lower stoichiometry.

-

Validation: Use isotopically labeled malonylated peptide standards to validate enrichment efficiency.

-

Step 3: LC-MS/MS Acquisition

-

Instrument: High-resolution Orbitrap or TIMS-TOF.

-

Search Parameters:

-

Acetylation: Variable mod on Lys (+42.0106 Da).

-

Malonylation: Variable mod on Lys (+86.0004 Da ).

-

Diagnostic Ions: Look for neutral loss of CO2 (-44 Da) from the malonyl group in MS/MS spectra, though less common than in phosphorylation.

-

Visualization: Proteomic Workflow

Figure 2: Parallel enrichment workflow. Note the requirement for specific antibody affinity steps for distinct acyl-modifications.

Part 5: Therapeutic Implications

Targeting the Kmal axis is a burgeoning field in metabolic oncology and disease.

-

SIRT5 Inhibitors:

-

Since SIRT5 is the primary eraser, inhibiting it leads to hyper-malonylation .

-

Application: In cancers that rely on specific metabolic adaptations (e.g., certain leukemias or KRAS-driven tumors), hyper-malonylation can inhibit glycolysis and mitochondrial respiration, starving the cancer cell.

-

-

Metabolic Modulators:

-

Drugs that inhibit FASN (Fatty Acid Synthase) cause a backlog of Malonyl-CoA. This indirectly increases Kmal, potentially causing off-target metabolic toxicity in normal tissues (a mechanism of toxicity for FASN inhibitors).

-

References

-

Peng, C., et al. (2011). "The first identification of lysine malonylation substrates and its regulatory enzyme."[9] Molecular & Cellular Proteomics.

-

Du, J., et al. (2011). "Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase." Science.

-

Hirschey, M. D., & Zhao, Y. (2015). "Metabolic regulation by lysine malonylation, succinylation, and glutarylation."[11] Molecular & Cellular Proteomics.

-

Nishida, Y., et al. (2015). "SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target." Molecular Cell.

-

Colak, G., et al. (2015). "Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation." Molecular & Cellular Proteomics.

Sources

- 1. Structural and functional insights into lysine acetylation of cytochrome c using mimetic point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Lysine malonylation - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: The Role of N6-(2-Carboxyacetyl)-L-lysine in Mitochondrial Proteins

Executive Summary

N6-(2-Carboxyacetyl)-L-lysine, widely recognized in the field as Lysine Malonylation (Kmal) , represents a critical post-translational modification (PTM) governing mitochondrial metabolic flux.[1] Unlike acetylation, which neutralizes the positive charge of lysine, malonylation inverts the charge from +1 to -1 and adds a bulky malonyl group. This drastic physicochemical alteration induces significant structural perturbations, predominantly inhibiting enzymatic activity in metabolic pathways such as Fatty Acid Oxidation (FAO), the TCA cycle, and Glycolysis.

This guide serves as a technical blueprint for researchers to understand the regulatory logic of Kmal, implement robust detection workflows, and interpret its role in metabolic diseases.

Part 1: The Physicochemical Basis of Malonylation

Chemical Architecture & Charge Inversion

The modification occurs on the

-

Structure: The addition of a malonyl group (

) to lysine.[2][3] -

Electrostatic Impact: At physiological pH (7.4), the terminal carboxyl group of the malonyl moiety is deprotonated.

-

Consequence: This +1 to -1 charge flip disrupts electrostatic bridges and hydrogen bonds essential for substrate binding or protein stability, often leading to more severe functional inhibition than acetylation.

The Driver: Non-Enzymatic Acylation

Current consensus suggests that mitochondrial malonylation is largely driven by non-enzymatic mechanisms . The rate of reaction depends on:

-

Intramitochondrial pH: The alkaline environment of the matrix (pH ~8.0) deprotonates lysine residues, increasing their nucleophilicity.

-

Malonyl-CoA Concentration: High local concentrations of Malonyl-CoA (the acyl donor) drive the forward reaction.

Part 2: The Regulatory Axis (SIRT5 & Malonyl-CoA)[3]

The "writer" is chemical thermodynamics, but the "eraser" is enzymatic. Sirtuin 5 (SIRT5) is the primary NAD+-dependent demalonylase in mitochondria.[3]

The SIRT5 Defense Mechanism

SIRT5 possesses a unique active site with tyrosine and arginine residues (Tyr102, Arg105) that form a positively charged pocket.[8] This pocket specifically accommodates the negatively charged carboxylate of the malonyl group, allowing SIRT5 to catalyze its removal, thereby restoring the lysine to its native state.

Diagram: The Malonylation-Demalonylation Cycle

The following diagram illustrates the dynamic interplay between metabolic flux (Malonyl-CoA levels) and SIRT5 regulation.

Figure 1: The Cyclic Regulation of Lysine Malonylation. Malonyl-CoA drives non-enzymatic modification, while SIRT5 utilizes NAD+ to restore protein function.

Part 3: Functional Impact on Mitochondrial Metabolism

Malonylation is not random; it preferentially targets metabolic enzymes. In Sirt5-knockout models, hyper-malonylation is observed, correlating with metabolic defects.[3]

Key Mitochondrial Targets

The table below summarizes critical enzymes regulated by N6-(2-Carboxyacetyl)-L-lysine.

| Enzyme | Pathway | Effect of Malonylation | Physiological Consequence |

| CPT1 (Carnitine Palmitoyltransferase 1) | Fatty Acid Oxidation | Inhibition | Prevents long-chain fatty acid entry into mitochondria; reduces |

| VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase) | Fatty Acid Oxidation | Inhibition | Blocks the first step of mitochondrial |

| IDH2 (Isocitrate Dehydrogenase 2) | TCA Cycle | Inhibition | Reduces NADPH production and TCA flux; impairs redox homeostasis. |

| GDH (Glutamate Dehydrogenase) | Amino Acid Metabolism | Inhibition | Impairs glutamine utilization and anaplerosis. |

| SDHA (Succinate Dehydrogenase A) | TCA / ETC Complex II | Inhibition | Decreases respiratory capacity and ATP production. |

Case Study: The Double-Lock on CPT1

CPT1 is the rate-limiting enzyme for fatty acid oxidation. It is regulated by Malonyl-CoA in two distinct ways:[2]

-

Allosteric Inhibition: Free Malonyl-CoA binds to CPT1 to block activity (classic feedback).

-

Covalent Malonylation: If Malonyl-CoA levels remain chronically high (e.g., in Malonyl-CoA Decarboxylase deficiency), CPT1 becomes malonylated at K-residues near the active site, locking it in an inactive state even if free Malonyl-CoA levels drop. SIRT5 is required to unlock it.

Part 4: Technical Workflow – Detection & Enrichment

Detecting N6-(2-Carboxyacetyl)-L-lysine is challenging due to its low stoichiometry compared to acetylation. Direct "shotgun" proteomics is often insufficient. Affinity enrichment is mandatory.

The "Gold Standard" Proteomic Protocol

This protocol ensures high-confidence identification of Kmal sites.

Step 1: Mitochondrial Isolation & Lysis

-

Isolate mitochondria to reduce cytosolic background.

-

Critical: Lysis buffer must contain Nicotinamide (10 mM) to inhibit SIRT5 activity during lysis. Without this, SIRT5 may strip the modification post-lysis.

-

Buffer: 8M Urea, 50mM Tris (pH 8.0), Protease Inhibitors, Nicotinamide.

Step 2: Digestion

-

Reduce (DTT), Alkylate (IAA), and digest with Trypsin .[11]

-

Note: Trypsin cleaves at Lys/Arg. However, it cannot cleave at a Malonylated-Lysine. This results in larger, "missed cleavage" peptides carrying the modification.

Step 3: Affinity Enrichment (The Filter)

-

Use pan-anti-Malonyl-Lysine antibodies conjugated to beads.

-

Incubate peptide mixture with beads (4°C, overnight).

-

Wash stringently (NETN buffer) to remove non-specific binders.

-

Elute with 0.1% TFA.[11]

Step 4: LC-MS/MS Analysis

-

Mass Shift: Look for a mass shift of +86.0004 Da on Lysine residues.

-

Diagnostic Ions: Malonyl-lysine peptides often yield a neutral loss of CO2 (-44 Da) or a characteristic immonium ion in the MS2 spectrum.

Workflow Visualization

Figure 2: Proteomic pipeline for the specific isolation and identification of malonylated mitochondrial peptides.

Part 5: Therapeutic Implications[2]

Metabolic Disorders (Malonic Aciduria)

In Malonyl-CoA Decarboxylase (MCD) deficiency, Malonyl-CoA accumulates.[2][6][13][14] This leads to global hyper-malonylation of mitochondrial proteins.

-

Pathology: The hyper-malonylation inhibits FAO and the TCA cycle, contributing to the cardiomyopathy and metabolic acidosis seen in patients.

-

Therapeutic Angle: Enhancing SIRT5 activity or using small molecule scavengers of Malonyl-CoA could alleviate the proteotoxic stress.

Type 2 Diabetes & Obesity

Obesity is associated with elevated Malonyl-CoA (due to high glucose/insulin).

-

Research indicates that Sirt5 knockout mice are hypersensitive to high-fat diets.

-

Targeting the SIRT5-Kmal axis may restore metabolic flexibility in insulin-resistant tissues.

References

-

Peng, C., et al. (2011). The first identification of lysine malonylation substrates and its regulatory enzyme.[2][8] Molecular & Cellular Proteomics.[4] Link

-

Du, J., et al. (2011). Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. Science. Link

-

Nishida, Y., et al. (2015). SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target. Molecular Cell. Link

-

Colak, G., et al. (2015). Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation. Molecular & Cellular Proteomics.[4] Link

-

Hirschey, M. D., & Zhao, Y. (2015). Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation. Molecular & Cellular Proteomics.[4] Link

Sources

- 1. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine malonylation - Wikipedia [en.wikipedia.org]

- 3. aginganddisease.org [aginganddisease.org]

- 4. simm.ac.cn [simm.ac.cn]

- 5. MassIVE Dataset Summary [massive.ucsd.edu]

- 6. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Malonyl-proteome profiles of Staphylococcus aureus reveal lysine malonylation modification in enzymes involved in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Role of Protein Malonylation in Regulating Mitochondrial Function - Kelsey Fisher-Wellman [grantome.com]

- 14. Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Deciphering the Malonylome: Evolutionary Conservation and Analytical Methodologies for Lysine Malonylation

A Technical Whitepaper for Proteomics Researchers and Drug Development Professionals

The Biophysical Paradigm of Lysine Malonylation

In the landscape of post-translational modifications (PTMs), lysine malonylation (Kmal) represents a profound biophysical shift compared to classical modifications like acetylation. Discovered relatively recently, Kmal involves the addition of a malonyl group (derived from malonyl-CoA) to the ε-amino group of a lysine residue[1].

From an application scientist's perspective, the causality behind malonylation's biological impact lies in its electrostatics and steric bulk. While acetylation neutralizes the positive charge of lysine and adds 42 Da, malonylation adds an 86 Da moiety and introduces a negatively charged carboxylic group at physiological pH (shifting the residue's charge from +1 to -1)[2]. This drastic electrostatic repulsion and steric hindrance can induce severe conformational changes in target proteins, directly altering enzyme kinetics, protein-protein interactions, and subcellular localization. For drug developers, this makes the malonylome a prime target for metabolic disorders, cardiovascular diseases, and oncology[3].

Evolutionary Conservation Across the Tree of Life

One of the most compelling aspects of Kmal is its deep evolutionary conservation. Proteomic profiling has demonstrated that malonylation is not an isolated eukaryotic phenomenon but a fundamental metabolic regulatory mechanism conserved from bacteria to humans[4]. The modification is predominantly enriched in metabolic pathways, particularly glycolysis, the TCA cycle, and fatty acid oxidation[5].

To understand the scale of this conservation, we must look at the quantitative data generated through high-resolution mass spectrometry. Below is a comparative summary of the malonylome across diverse species:

| Species | Organism Type | Documented Kmal Sites | Malonylated Proteins | Primary Subcellular Localization | Key Reference |

| Homo sapiens | Mammal (Human) | ~4,943 | ~1,822 | Mitochondria, Cytosol | Colak et al., 2015[2] |

| Mus musculus | Mammal (Mouse) | ~4,042 | ~1,426 | Mitochondria, Cytosol | Colak et al., 2015[2] |

| Zea mays | Plant (Maize) | 1,722 | 810 | Chloroplast, Cytosol | Liu et al., 2018[6] |

| Streptococcus mutans | Bacterium | 392 | 159 | Cytoplasm | Peng et al., 2011[7] |

Table 1: Quantitative distribution of lysine malonylation across evolutionary lineages, highlighting the ubiquitous nature of this PTM.

The SIRT5 Regulatory Axis: Mechanism and Causality

Unlike acetylation, which is regulated by a broad family of histone deacetylases (HDACs), malonylation is tightly and specifically regulated by Sirtuin 5 (SIRT5) , an NAD+-dependent class III deacylase[8].

The causality behind SIRT5's specific demalonylase (and desuccinylase) activity lies in its unique active site architecture. While SIRT1-4 possess hydrophobic pockets suited for acetyl groups, the SIRT5 acyl pocket contains highly conserved Arginine (Arg105) and Tyrosine (Tyr102) residues[9]. These residues form strong electrostatic interactions and hydrogen bonds with the negatively charged carboxylate of the malonyl group, positioning it perfectly for NAD+-dependent cleavage[8].

Caption: SIRT5-mediated NAD+-dependent demalonylation pathway and metabolic crosstalk.

Self-Validating Methodologies for Malonylome Profiling

As a Senior Application Scientist, I emphasize that the primary analytical challenge with acidic acylations is their low stoichiometric abundance (<1% of total protein) and severe ion suppression during electrospray ionization (ESI) in mass spectrometry[10]. To overcome this, we must employ a self-validating workflow combining robust immunoaffinity enrichment with Data-Independent Acquisition (DIA) MS[11].

A protocol is only as trustworthy as its internal controls. Therefore, this methodology incorporates a biological validation step : the parallel processing of a SIRT5-knockout (KO) or CRISPRi knockdown cell line[12]. Because SIRT5 is the primary demalonylase, a SIRT5-KO sample will exhibit global hypermalonylation. If your MS workflow is accurate, the KO sample will serve as an absolute positive control, validating the specificity of your antibody enrichment and the sensitivity of your MS acquisition.

Caption: Self-validating proteomic workflow for lysine malonylation profiling.

Step-by-Step Experimental Protocol

Step 1: Denaturing Cell Lysis

-

Action: Lyse cells (e.g., K562 WT and CRISPRi SIRT5-KD) in a stringent buffer containing 8M Urea, 50 mM Tris-HCl (pH 8.0), and a broad-spectrum deacylase inhibitor cocktail (including Nicotinamide to inhibit sirtuins)[11].

-

Causality: 8M Urea is critical. It completely denatures tertiary protein structures, exposing buried malonylated lysines that would otherwise be inaccessible to downstream enzymatic digestion and antibody recognition.

Step 2: Reduction, Alkylation, and Digestion

-

Action: Reduce disulfide bonds with 10 mM DTT (37°C, 1h) and alkylate with 20 mM IAA (dark, 30 min). Dilute the urea concentration to <2M and digest overnight with MS-grade Trypsin/Lys-C mix (1:50 enzyme-to-protein ratio).

-

Causality: Trypsin cleaves at the C-terminus of Lysine and Arginine. However, malonylated lysines are protected from tryptic cleavage due to the steric bulk and charge of the malonyl group. This results in longer, informative missed-cleavage peptides that are ideal for MS/MS sequencing.

Step 3: Solid-Phase Extraction (SPE) Desalting

-

Action: Acidify the digest with 1% TFA and desalt using hydrophilic-lipophilic balance (HLB) cartridges[13].

-

Causality: Salts and urea will catastrophically suppress peptide ionization in the mass spectrometer and interfere with antibody binding. HLB retains hydrophobic peptides while washing away hydrophilic contaminants.

Step 4: Immunoaffinity Enrichment

-

Action: Resuspend peptides in NETN buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, pH 8.0). Incubate with pan-malonyl-lysine antibody-conjugated agarose beads overnight at 4°C[14]. Wash stringently and elute with 0.1% TFA.

-

Causality: Because Kmal stoichiometry is exceptionally low, direct MS analysis will only detect highly abundant unmodified peptides. The antibody acts as a molecular filter, concentrating the Kmal peptides by orders of magnitude.

Step 5: LC-MS/MS Acquisition (DIA Mode)

-

Action: Analyze the enriched peptides on a high-resolution Orbitrap mass spectrometer using Data-Independent Acquisition (DIA) over a 120-210 minute gradient[13].

-

Causality: DIA systematically fragments all precursor ions within predefined m/z windows, ensuring that low-abundance Kmal peptides are consistently quantified across technical replicates, unlike the stochastic nature of Data-Dependent Acquisition (DDA).

Step 6: Data Validation

-

Action: Search spectra against the species-specific proteome database with a dynamic modification of +86.0004 Da on Lysine. Compare WT vs. SIRT5-KO datasets.

-

Causality: True malonylated sites will show a statistically significant fold-change increase in the SIRT5-KO samples, empirically validating the biological relevance of the detected PTMs[5].

Conclusion

Lysine malonylation is not merely an artifact of metabolic overflow; it is a deeply conserved, structurally impactful regulatory mechanism. By understanding the biophysical properties of the malonyl moiety and the specific enzymatic architecture of SIRT5, researchers can develop targeted therapeutics for metabolic and oncological diseases. Executing the self-validating proteomics workflow detailed above ensures that drug development pipelines are built on robust, reproducible, and biologically verified data.

References

-

Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. STAR Protocols / Cell Press (2024).11

-

Lysine Malonylation and Its Links to Metabolism and Diseases. Aging and Disease (2023).5

-

Sirt5 Is a NAD-Dependent Protein Lysine Demalonylase and Desuccinylase. Science / NIH PMC (2011).8

-

Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders. NIH PMC (2025).3

-

Systematic analysis of lysine malonylation in Streptococcus mutans. NIH PMC (2022).7

-

Global Identification and Systematic Analysis of Lysine Malonylation in Maize (Zea mays L.). Frontiers in Plant Science / NIH PMC (2018).6

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. aginganddisease.org [aginganddisease.org]

- 6. Global Identification and Systematic Analysis of Lysine Malonylation in Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic analysis of lysine malonylation in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Metabolism leaves its mark on the powerhouse: recent progress in post-translational modifications of lysine in mitochondria [frontiersin.org]

- 11. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PTMScan® Malonyl-Lysine [Mal-K] Kit | Cell Signaling Technology [cellsignal.com]

The Malonyl-CoA Axis: A Technical Guide to N6-Lysine Malonylation

Executive Summary

Lysine malonylation (Kmal) is a recently identified, evolutionarily conserved post-translational modification (PTM) that fundamentally alters the charge status of protein substrates from +1 to -1.[1][2][3] Unlike acetylation, which neutralizes the positive charge of the

This guide provides a comprehensive technical breakdown of the Kmal landscape, focusing on the unique biochemical properties of the cofactor Malonyl-CoA, the Sirt5-regulated turnover, and the rigorous mass spectrometry (MS)-based workflows required for its detection.

The Biochemistry of Malonyl-CoA and Kmal

The Cofactor: Malonyl-CoA

Malonyl-CoA is traditionally viewed as the committed intermediate of fatty acid synthesis and an allosteric inhibitor of CPT1 (Carnitine Palmitoyltransferase 1).[4][5][6] However, in the context of PTMs, it acts as a highly reactive electrophile.

-

Structure & Reactivity: Malonyl-CoA contains a thioester bond with a high free energy of hydrolysis. The presence of the free carboxyl group makes the malonyl moiety significantly more acidic and hydrophilic than the acetyl group found in Acetyl-CoA.

-

The "Writer" Mechanism: Current consensus suggests that Kmal is largely driven by a non-enzymatic, concentration-dependent mechanism . While specific acetyltransferases (e.g., p300, KAT2A) have shown promiscuous malonyltransferase activity in vitro, the intracellular concentration of Malonyl-CoA and the pH of the mitochondrial matrix (where Malonyl-CoA is abundant) drive spontaneous N-acylation.

The "Eraser": Sirtuin 5 (SIRT5)

The removal of the malonyl group is catalyzed by SIRT5, an NAD+-dependent deacylase.[1][4][5][7][8][9] SIRT5 distinguishes itself from other sirtuins (like SIRT1/3) by its unique active site structure (Tyr102 and Arg105), which forms a cationic pocket that specifically accommodates the negatively charged carboxylate of the malonyl (and succinyl) group.

Mechanism of Demalonylation:

Physicochemical Impact

The structural consequence of malonylation is severe compared to acetylation.

| Feature | Acetylation (Kac) | Malonylation (Kmal) | Succinylation (Ksucc) |

| Cofactor | Acetyl-CoA | Malonyl-CoA | Succinyl-CoA |

| Charge Shift | +1 | +1 | +1 |

| Mass Shift | +42.01 Da | +86.00 Da | +100.02 Da |

| Structural Impact | Neutralization | Acidification & Steric Bulk | Acidification & Steric Bulk |

| Primary Eraser | SIRT1, SIRT3 | SIRT5 | SIRT5 |

Physiological & Pathological Implications

Kmal is predominantly enriched in mitochondrial metabolic enzymes.[3][10] It acts as a "brake" on metabolism; high levels of Malonyl-CoA (indicating energy surplus) lead to the malonylation and inhibition of key enzymes in glycolysis and fatty acid oxidation.

Metabolic Regulation Pathway

The diagram below illustrates the interplay between Malonyl-CoA synthesis, spontaneous modification, and SIRT5-mediated removal.[5]

Figure 1: The dynamic cycle of Lysine Malonylation. Intracellular Malonyl-CoA levels drive the forward reaction, while SIRT5 catalyzes the reverse reaction.

Analytical Workflows: Detection and Quantification

As a Senior Application Scientist, I must emphasize that standard proteomic workflows will fail to detect Kmal efficiently. The stoichiometry of malonylation is significantly lower than acetylation (often <1% occupancy). Therefore, affinity enrichment is mandatory .

The "Application Scientist" Protocol: Deep Malonylome Profiling

This protocol is designed for high-confidence identification using LC-MS/MS.

Phase 1: Sample Preparation & Lysis

-

Buffer Chemistry: Use a modified RIPA or Urea-based buffer (8M Urea, 50mM Tris pH 8.0).

-

Critical Additive: You must add Nicotinamide (NAM) (5-10 mM) to the lysis buffer. NAM inhibits Sirtuins. Do not rely on Trichostatin A (TSA) alone, as TSA inhibits Class I/II HDACs but is ineffective against SIRT5.

-

Alkylation: Standard IAA (Iodoacetamide) treatment is sufficient.

Phase 2: Digestion

-

Enzyme: Trypsin (Gold standard).

-

Ratio: 1:50 (enzyme:protein).[11]

-

Clean-up: C18 Sep-Pak desalting is required before enrichment to remove urea and detergents.

Phase 3: Affinity Enrichment (The Bottleneck)

Because Kmal is low-abundance, you cannot shoot the digest directly.

-

Reagent: Pan-anti-malonyllysine antibody conjugated beads (e.g., PTM Biolabs or CST).

-

Input: Minimum 2-5 mg of protein digest per IP is recommended for deep coverage.

-

Incubation: Overnight at 4°C.

-

Washing: Stringent washing with IAP buffer (50 mM MOPS pH 7.2, 10 mM Sodium Phosphate, 50 mM NaCl) is crucial to remove non-specific binders.

-

Elution: 0.15% TFA (Trifluoroacetic acid).

Phase 4: LC-MS/MS Acquisition

-

Instrumentation: Orbitrap class (Exploris 480 or Eclipse) recommended due to dynamic range requirements.

-

Mode: Data Dependent Acquisition (DDA).

-

Search Parameters:

-

Fixed Mod: Carbamidomethyl (C).

-

Variable Mod: Oxidation (M), Malonyl (K) (+86.0004 Da) .

-

Note: Ensure your search engine (MaxQuant/Proteome Discoverer) includes the specific delta mass for Malonyl, not just Succinyl.

-

Analytical Workflow Diagram

Figure 2: Optimized Proteomic Workflow for Malonylome Analysis. The enrichment step (Red) is the critical differentiator from standard proteomics.

Therapeutic Targeting & Drug Development

The Malonyl-CoA/SIRT5 axis is an emerging target for metabolic diseases.

-

SIRT5 Inhibitors: Since SIRT5 removal of malonyl groups activates metabolic enzymes, inhibiting SIRT5 could theoretically slow down hyper-metabolic states (e.g., in certain cancers). However, specificity is challenging.

-

Malonyl-CoA Decarboxylase (MCD) Modulation: In Malonic Aciduria , MCD deficiency leads to toxic accumulation of Malonyl-CoA and massive hyper-malonylation of mitochondrial proteins, inhibiting respiration.[1] Therapeutic strategies involve reducing Malonyl-CoA load.

-

Metabolic Syndrome: In Type 2 Diabetes, elevated Malonyl-CoA inhibits fatty acid oxidation.[6] Targeting the "writer" side (ACC inhibitors) to reduce Malonyl-CoA levels is a validated strategy to reduce inhibitory malonylation and restore fatty acid oxidation.

References

-

Peng, C., et al. (2011). "The first identification of lysine malonylation substrates and its regulatory enzyme."[1][12] Molecular & Cellular Proteomics. Link

-

Nishida, Y., et al. (2015). "SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target." Molecular Cell. Link

-

Colak, G., et al. (2015). "Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation."[6] Molecular & Cellular Proteomics. Link

-

Du, Y., et al. (2015). "Lysine malonylation is elevated in type 2 diabetic mouse liver and regulated by Nrf2." Biochemical and Biophysical Research Communications. Link

-

Hirschey, M.D., & Zhao, Y. (2015). "Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation."[9] Molecular & Cellular Proteomics. Link

Sources

- 1. Lysine malonylation - Wikipedia [en.wikipedia.org]

- 2. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aginganddisease.org [aginganddisease.org]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. tncbio.com [tncbio.com]

- 7. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The first identification of lysine malonylation substrates and its regulatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Brake: Lysine Malonylation in Type 2 Diabetes

Technical Guide for Drug Discovery & Proteomics

Executive Summary

Type 2 Diabetes (T2D) is historically viewed through the lens of phosphorylation cascades and transcriptional defects. However, a deeper layer of metabolic regulation has emerged: Lysine Malonylation (Kmal) .[1][2]

This post-translational modification (PTM) is not merely a marker but a functional "brake" on cellular metabolism. Driven by the accumulation of Malonyl-CoA (a precursor for lipogenesis), Kmal modifies lysine residues, flipping their charge from positive (+1) to negative (-1). This distinct electrostatic clash alters enzyme conformation, typically inhibiting catalytic activity.

In T2D, the "glucolipotoxic" environment creates a surplus of Malonyl-CoA, leading to global hyper-malonylation of mitochondrial and glycolytic enzymes. This guide dissects the Kmal mechanism, its specific pathological role in T2D, and the proteomic workflows required to map this modification in drug discovery.

Mechanistic Foundations: The Malonyl-CoA Axis[3]

The Chemistry of Inhibition

Unlike acetylation (which neutralizes the positive charge of lysine), malonylation adds a malonyl group (

-

Charge Inversion: The shift from cationic (Lys+) to anionic (Mal-Lys-) creates strong electrostatic repulsion with negatively charged substrates (e.g., ATP, NAD+) or disrupts structural salt bridges.

-

Steric Hindrance: The malonyl group is larger than an acetyl group, physically blocking active sites.

Writers and Erasers

The Kmal landscape is governed by a balance between the donor concentration and the removal enzyme.

-

The "Writer" (Non-Enzymatic): Evidence suggests Kmal is largely driven by non-enzymatic acylation dependent on intracellular Malonyl-CoA concentrations. In T2D, insulin resistance prevents efficient oxidation of fuels, causing a backlog of Malonyl-CoA, which spontaneously reacts with surface lysines on mitochondrial proteins.

-

The "Eraser" (SIRT5): Sirtuin 5 (SIRT5) is the primary NAD+-dependent de-malonylase.[1][3] It possesses a unique active site structure (Tyr102 and Arg105) that accommodates the acidic malonyl group.

-

T2D Paradox: While SIRT5 is the rescue mechanism, its expression varies by tissue. In the liver , Kmal is often elevated despite compensatory SIRT5 upregulation. In the kidney , SIRT5 upregulation can lead to hypo-malonylation, altering filtration dynamics.

-

Visualization: The Kmal Signaling Axis

The following diagram illustrates the flow from nutrient excess to metabolic inhibition via Kmal.

Caption: The Malonyl-CoA/SIRT5 axis. Nutrient excess drives Malonyl-CoA accumulation, leading to widespread protein malonylation that inhibits key metabolic enzymes, contributing to T2D pathology.

Pathophysiology in Type 2 Diabetes[1][4][5][6][7]

Hepatic Steatosis and FAO Inhibition

In the liver of T2D models (e.g., db/db mice), Kmal is significantly elevated.

-

Target: HADHA (Trifunctional Enzyme Subunit Alpha) and CPT1/2 (Carnitine Palmitoyltransferase).

-

Mechanism: Malonylation of these enzymes reduces their catalytic efficiency.

-

Outcome: This creates a vicious cycle.[4] High Malonyl-CoA inhibits CPT1 allosterically, but also covalently modifies FAO enzymes via Kmal, locking the mitochondria in a state of low fatty acid oxidation. This drives lipid accumulation (steatosis) and hepatic insulin resistance.

Glycolytic Impairment

-

Target: GAPDH (Glyceraldehyde-3-phosphate dehydrogenase).

-

Mechanism: Kmal at specific lysine residues inhibits GAPDH activity.

-

Outcome: While T2D is characterized by hyperglycemia, the cellular ability to process glucose is impaired ("starvation in the midst of plenty"). Kmal contributes to this metabolic inflexibility.

The mTORC1 Connection

Recent studies indicate that mTOR itself is a target of malonylation (specifically at K1218).

-

Context: Inhibition of Fatty Acid Synthase (FASN) raises Malonyl-CoA, increasing mTOR malonylation.

-

Effect: This modification inhibits mTORC1 kinase activity.[5]

-

Implication: In T2D, this may represent a failed feedback loop where the cell attempts to shut down anabolic growth (mTOR) in response to "carbon stress" (high Malonyl-CoA), but the persistent nutrient overload overrides this regulation.

Experimental Protocols: Mapping the Malonylome

Detecting Kmal is challenging due to its low stoichiometry and the lability of the modification. A standard "shotgun" proteomics approach will fail. You must use affinity enrichment.

Workflow Overview

The following protocol is validated for identifying Kmal sites in tissue samples (e.g., liver, muscle).

| Stage | Critical Parameter | Reason |

| 1. Lysis | Buffer + Nicotinamide (NAM) | NAM inhibits Sirtuins (SIRT5) to prevent de-malonylation during extraction. |

| 2. Digestion | Trypsin (High Quality) | Standard digestion; Kmal inhibits cleavage at the modified Lys, producing longer peptides. |

| 3. Enrichment | Anti-Malonyl-Lysine Beads | Kmal abundance is <1% of the proteome. Pan-antibodies are essential. |

| 4. Analysis | LC-MS/MS (DIA preferred) | Data-Independent Acquisition (DIA) offers better sensitivity for low-abundance PTMs. |

Detailed Step-by-Step Protocol

Step 1: Sample Preparation & Lysis

-

Tissue Homogenization: Homogenize 50mg of liver tissue in Lysis Buffer (8M Urea, 50mM Tris-HCl pH 8.0, 150mM NaCl, 1mM EDTA).

-

Inhibitor Cocktail (CRITICAL): Add Protease Inhibitor Cocktail AND10mM Nicotinamide (NAM) immediately.

-

Note: Do not use Trichostatin A (TSA) alone; it inhibits HDACs (Class I/II) but is less effective against Sirtuins (Class III). NAM is non-negotiable.

-

-

Sonication: Sonicate (3 cycles, 10s on/off) to shear DNA and maximize protein recovery.

-

Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Step 2: Protein Digestion[6]

-

Reduction/Alkylation: Reduce with 10mM DTT (30 min, 56°C). Alkylate with 20mM Iodoacetamide (30 min, dark, RT).

-

Dilution: Dilute Urea concentration to <2M using 50mM Tris-HCl or Ammonium Bicarbonate.

-

Trypsinization: Add Trypsin (Seq-Grade) at 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.

-

Desalting: Use C18 Sep-Pak cartridges to desalt peptides. Lyophilize to dryness.

Step 3: Affinity Enrichment (The "Make or Break" Step)

-

Reconstitution: Dissolve dried peptides in NETN Buffer (50mM Tris-HCl pH 8.0, 100mM NaCl, 1mM EDTA, 0.5% NP-40).

-

Bead Incubation: Add Anti-Malonyl-Lysine Antibody Conjugated Beads (e.g., PTM Biolabs or CST). Use ~20µL beads per 1mg peptide input.

-

Incubation Time: Incubate at 4°C overnight with gentle rotation.

-

Washing:

-

2x with NETN buffer.

-

2x with ETN buffer (NETN without NP-40).

-

1x with ddH2O (to remove salts for MS).

-

-

Elution: Elute peptides with 0.1% Trifluoroacetic Acid (TFA). Collect supernatant.

Step 4: LC-MS/MS Acquisition

-

Column: C18 Reverse Phase (75 µm ID x 15 cm).

-

Gradient: 60-minute gradient (2% to 28% Acetonitrile with 0.1% Formic Acid).

-

MS Mode:

-

DDA (Data Dependent): Good for discovery. Set dynamic exclusion to 30s.

-

DIA (Data Independent): Preferred for quantification across T2D vs. Control cohorts.

-

-

Database Search: Set "Lysine Malonylation (+86.00 Da)" as a variable modification. Note that Trypsin will not cleave at malonylated lysines.

Protocol Visualization

Caption: Proteomic workflow for Lysine Malonylation profiling. Note the critical addition of Nicotinamide (NAM) during lysis.

Therapeutic Implications

Targeting the Kmal axis offers a novel approach to restoring metabolic flexibility in T2D.

-

SIRT5 Activators: Small molecule activators of SIRT5 could enhance the removal of inhibitory malonyl groups from FAO enzymes, potentially reversing hepatic steatosis.

-

MCD Activation: Malonyl-CoA Decarboxylase (MCD) breaks down Malonyl-CoA. Enhancing MCD activity would reduce the "donor" pool, lowering non-enzymatic Kmal rates.

-

Dietary Intervention: Caloric restriction lowers intracellular Malonyl-CoA, naturally reducing the Kmal burden on the proteome.

References

-

Du, Y., et al. (2015). Lysine Malonylation Is Elevated in Type 2 Diabetic Mouse Models and Enriched in Metabolic Associated Proteins.[7][8] Molecular & Cellular Proteomics. Link

-

Nishida, Y., et al. (2015). SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target.[7] Molecular Cell. Link

-

Colak, G., et al. (2015). Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation.[9][7] Molecular & Cellular Proteomics. Link

-

Bruning, U., et al. (2018). Impairment of Angiogenesis by Fatty Acid Synthase Inhibition Involves mTOR Malonylation.[7] Cell Metabolism. Link

-

Zhang, R., et al. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines.[10] STAR Protocols. Link

-

Zou, L., et al. (2023). Lysine Malonylation and Its Links to Metabolism and Diseases.[1][3][7] Aging and Disease.[9][4] Link

-

Kitada, M., et al. (2019). Sirtuins and Type 2 Diabetes: Role in Inflammation, Oxidative Stress, and Mitochondrial Function.[4] Frontiers in Endocrinology. Link

Sources

- 1. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aginganddisease.org [aginganddisease.org]

- 4. Frontiers | Sirtuins and Type 2 Diabetes: Role in Inflammation, Oxidative Stress, and Mitochondrial Function [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine Malonylation and Its Links to Metabolism and Diseases [aginganddisease.org]

- 8. Lysine malonylation is elevated in type 2 diabetic mouse models and enriched in metabolic associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tncbio.com [tncbio.com]

- 10. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

N6-(2-Carboxyacetyl)-L-lysine vs succinyl-lysine modifications

An In-Depth Technical Guide to Lysine Malonylation and Succinylation: Core Mechanisms, Biological Functions, and Analytical Strategies

Executive Summary

Post-translational modifications (PTMs) of proteins represent a fundamental biological mechanism for expanding proteomic diversity and dynamically regulating cellular processes. Among the vast array of known PTMs, the acylation of lysine residues has emerged as a critical regulatory event. While acetylation is the most studied, a growing body of evidence highlights the importance of modifications by larger, dicarboxylic acyl groups. This guide provides an in-depth technical comparison of two such modifications: N6-malonyl-L-lysine (referred to herein as malonylation) and N6-succinyl-L-lysine (succinylation).

These PTMs, which utilize the central metabolic intermediates malonyl-CoA and succinyl-CoA, respectively, impose significant structural and chemical changes on target proteins. They convert a positively charged lysine residue into a negative one and add a bulky moiety, profoundly impacting protein function, stability, and interactions.[1][2] This guide delves into the core biochemical principles of malonylation and succinylation, from the metabolic origins of their acyl donors to the enzymatic and non-enzymatic "writer" and "eraser" mechanisms that govern their dynamics. We will explore their overlapping and distinct roles in regulating metabolism, gene expression, and cellular signaling, and discuss their implications in various disease states.[2][3][4] Finally, this document serves as a practical resource for researchers, providing detailed, field-proven protocols for the detection, identification, and quantification of these modifications using mass spectrometry-based proteomics, empowering scientists to investigate these critical PTMs in their own biological systems.

Part 1: Foundational Biochemistry of Lysine Malonylation and Succinylation

Introduction to Dicarboxylic Lysine Acylation

Lysine acylation is a reversible process where an acyl group is covalently attached to the ε-amino group of a lysine residue.[5] This modification neutralizes the lysine's positive charge, but in the case of malonylation and succinylation, the presence of a terminal carboxylate group imparts a net negative charge at physiological pH. This charge inversion from +1 to -1, combined with the addition of a larger structural group than acetylation, can induce more dramatic alterations in protein conformation and function.[1][2]

-

N6-(2-Carboxyacetyl)-L-lysine: This is the systematic name for N6-malonyl-L-lysine . The modification involves the transfer of a malonyl group from malonyl-CoA.

-

N6-succinyl-L-lysine: This modification involves the transfer of a succinyl group from succinyl-CoA.[1]

Chemical and Structural Properties

The distinct chemical properties of malonyl- and succinyl-lysine underlie their unique functional impacts.

| Property | N6-malonyl-L-lysine | N6-succinyl-L-lysine | Reference(s) |

| Acyl Group | Malonyl (-CO-CH₂-COOH) | Succinyl (-CO-CH₂-CH₂-COOH) | [2][6] |

| Mass Addition | 86.00 Da | 100.02 Da | [1] |

| Charge Change (at pH 7.4) | +1 to -1 | +1 to -1 | [1][2][7] |

| Acyl-CoA Donor | Malonyl-CoA | Succinyl-CoA | [6] |

| Key Metabolic Source | Fatty Acid Synthesis | Tricarboxylic Acid (TCA) Cycle | [6] |

Metabolic Origins of Acyl-CoA Donors

The availability of malonyl-CoA and succinyl-CoA directly links the cell's metabolic state to the regulation of protein function via acylation.

-

Malonyl-CoA is a critical intermediate in the cytoplasm, primarily generated from acetyl-CoA by acetyl-CoA carboxylase (ACC) as the committed step in fatty acid synthesis.[6]

-

Succinyl-CoA is a key intermediate of the mitochondrial tricarboxylic acid (TCA) cycle, generated from α-ketoglutarate by the α-ketoglutarate dehydrogenase complex (KGDHC).[8]

Part 2: Mechanisms of Modification and Demodification

The levels of malonylation and succinylation are dynamically regulated by "writer" enzymes that add the modification and "eraser" enzymes that remove it.

"Writers": Mechanisms of Acylation

Lysine malonylation and succinylation can occur through both enzymatic and non-enzymatic pathways.

-

Enzymatic Acylation: While dedicated malonyl- or succinyltransferases are not fully characterized, some known lysine acetyltransferases (KATs) exhibit promiscuous activity. For example, KAT2A has been shown to utilize malonyl-CoA, although its efficiency is much lower than with acetyl-CoA.[9][10] Histone acetyltransferase 1 (HAT1) and the α-ketoglutarate dehydrogenase complex (KGDHC) itself have also been implicated as potential writers of succinylation.[3][7] The causality for this enzymatic role likely relates to providing specificity and regulation that is not achievable through non-enzymatic means alone, targeting specific proteins in response to distinct cellular signals.

-

Non-Enzymatic Acylation: Both modifications can occur spontaneously via a direct chemical reaction between the ε-amino group of lysine and the highly reactive thioester bond of malonyl-CoA or succinyl-CoA.[11][12][13] The rate of this reaction is dependent on the local pH and, crucially, the intracellular concentration of the acyl-CoA donor. This provides a direct mechanism for the cellular metabolic state to globally influence the proteome; high levels of succinyl-CoA during metabolic stress, for instance, can lead to widespread "hyper-succinylation".

"Erasers": The Central Role of Sirtuin 5 (SIRT5)

The primary known eraser for both malonylation and succinylation is SIRT5 , a member of the NAD+-dependent sirtuin family of deacylases.[14][15][16]

-

Specificity: Unlike other sirtuins like SIRT1-3, which are potent deacetylases, SIRT5 shows very weak deacetylase activity. Its unique substrate preference is conferred by a positively charged arginine residue (Arg105) and a tyrosine residue (Tyr102) within its active site.[17][14][15][16] These residues form favorable interactions with the negatively charged carboxylate group of the malonyl and succinyl moieties, explaining SIRT5's high efficiency as a demalonylase and desuccinylase.[17][15]

-

Function: By removing these modifications, SIRT5 plays a crucial role in reversing their effects and maintaining metabolic homeostasis.[18][19] SIRT5 knockout mice exhibit a dramatic increase in the levels of protein succinylation and malonylation, particularly in metabolically active tissues like the heart, liver, and mitochondria, leading to metabolic defects.[17][15][20]

Part 3: Functional Consequences and Biological Roles

The addition of malonyl or succinyl groups has profound effects on protein function and is implicated in the regulation of numerous cellular pathways.

Impact on Protein Structure and Function

-

Charge Inversion: The change from a positive to a negative charge can disrupt or create new electrostatic interactions within a protein or between proteins, altering conformation, activity, and protein-protein interactions.[1][2][3]

-

Steric Bulk: Compared to an acetyl group (42 Da), malonyl (86 Da) and succinyl (100 Da) groups are significantly larger, introducing steric hindrance that can block binding sites or alter protein structure more dramatically.[1][11]

Comparative Roles in Cellular Metabolism

Both modifications are highly prevalent on metabolic enzymes, particularly within mitochondria, reflecting a direct feedback mechanism between metabolic flux and enzyme regulation.[21][22]

-

TCA Cycle: Many enzymes in the TCA cycle are succinylated, which generally leads to a decrease in their activity, suggesting a negative feedback loop when succinyl-CoA levels are high.[4][11][20]

-

Glycolysis: Key glycolytic enzymes are targets of both modifications. Succinylation of enzymes like pyruvate dehydrogenase complex (PDHC) can inhibit their activity, thereby regulating glucose utilization.[3][4]

-

Fatty Acid Oxidation: Succinylation is prevalent on enzymes involved in fatty acid oxidation. SIRT5 knockout mice show defective fatty acid metabolism and reduced ATP production, highlighting the importance of desuccinylation in this pathway.[15]

-

Urea Cycle: Carbamoyl phosphate synthase 1 (CPS1), the rate-limiting enzyme of the urea cycle, is heavily succinylated, which reduces its activity. SIRT5-deficient mice show impaired ammonia clearance, demonstrating a critical role for desuccinylation in this process.[3]

Role in Other Biological Processes

-

Epigenetics: Both malonylation and succinylation have been identified on histone proteins, suggesting they play a role in chromatin remodeling and the regulation of gene expression, analogous to the well-established role of histone acetylation.[1][23]

-

Signaling and Disease: Dysregulation of these PTMs is linked to various diseases. The stabilization of lactate dehydrogenase A (LDHA) via succinylation promotes tumor progression.[3] In the heart, hyper-succinylation due to SIRT5 deficiency leads to hypertrophic cardiomyopathy.[15]

Part 4: Technical Guide to Experimental Analysis

Investigating lysine malonylation and succinylation requires specialized proteomic techniques. Mass spectrometry (MS) is the definitive method for the identification and quantification of these PTMs.[23][24][25]

Overview of the Analytical Workflow

The standard workflow involves protein extraction, digestion into peptides, enrichment of modified peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Western Blotting for Global Acylation

This method provides a qualitative assessment of changes in total protein malonylation or succinylation levels between samples.

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors (e.g., Nicotinamide for sirtuins, TSA).

-

Quantification: Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a pan-specific primary antibody against malonyl-lysine (anti-Kmal) or succinyl-lysine (anti-Ksucc).

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Validation: It is critical to run a loading control (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading.

Protocol 2: Immunoaffinity Enrichment of Acylated Peptides

Mass spectrometry typically cannot detect low-abundance modified peptides in a complex mixture. Therefore, enrichment is a mandatory step.[23][26][27]

Methodology:

-

Protein Lysis and Digestion:

-

Lyse cells/tissues in a urea-based buffer (e.g., 8 M urea in 50 mM Tris, pH 8) to ensure complete protein denaturation.

-

Reduce disulfide bonds with DTT (10 mM, 37°C, 1 hour).

-

Alkylate free cysteines with iodoacetamide (50 mM, room temperature, 45 minutes in the dark). This step is crucial to prevent disulfide bonds from reforming.[28][29]

-

Dilute the urea to <2 M with 50 mM Tris buffer.

-

Digest proteins into peptides overnight using a protease like Trypsin.

-

-

Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove urea and other contaminants.

-

Immunoaffinity Enrichment:

-

Resuspend desalted peptides in an immunoprecipitation (IP) buffer (e.g., NETN buffer).[27]

-

Incubate the peptides with anti-succinyl-lysine or anti-malonyl-lysine antibody-conjugated beads overnight at 4°C with gentle rotation. Commercial kits (e.g., PTMScan) are available and recommended for standardized results.[30][31]

-

Causality: This step selectively captures peptides containing the modification of interest, increasing their concentration relative to unmodified peptides to a level detectable by the mass spectrometer.

-

For a comprehensive analysis, the flow-through from the first enrichment can be used for a subsequent enrichment of another PTM (e.g., acetylation), enabling a "one-pot" multi-PTM analysis from the same sample.[32]

-

-

Washing: Wash the beads extensively with IP buffer and then with water to remove non-specifically bound peptides.

-

Elution: Elute the enriched peptides from the beads, typically using a low-pH solution like 0.15% trifluoroacetic acid (TFA).

-

Final Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent before MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

Methodology:

-

LC Separation: Load the desalted peptides onto a reverse-phase HPLC column (e.g., C18) and separate them using a gradient of increasing organic solvent (typically acetonitrile).

-

MS Data Acquisition:

-

Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Use either Data-Dependent Acquisition (DDA), where the most intense ions are selected for fragmentation, or Data-Independent Acquisition (DIA), which fragments all ions within a specified mass range, providing a more comprehensive dataset.[32][33]

-

-

Data Analysis:

-